molecular formula C17H23N5O2 B2772214 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-(2,4-dimethylphenyl)urea CAS No. 1788773-02-3

1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-(2,4-dimethylphenyl)urea

Cat. No. B2772214
CAS RN: 1788773-02-3
M. Wt: 329.404
InChI Key: WIMMUCZCIPAODP-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-(2,4-dimethylphenyl)urea, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas.

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Research conducted by Corbin et al. (2001) explored the synthesis and conformational studies of heterocyclic ureas, focusing on their ability to form multiply hydrogen-bonded complexes through concentration-dependent unfolding. These ureas, including structures similar to the compound of interest, demonstrate potential as building blocks for self-assembly in material science, mimicking biological processes such as peptide folding and unfolding. This study contributes to understanding the fundamental chemistry that can be applied to design novel materials and nanotechnology applications (Corbin et al., 2001).

Metabolites of Insecticides in Human Urine

The work by Hardt and Angerer (1999) involves the determination of metabolites from pirimicarb, an insecticide containing structural elements similar to the compound . By studying these metabolites in human urine, the research provides insight into the environmental and occupational exposure to pyrimidine derivatives. This information is crucial for environmental health sciences, offering a method to monitor and evaluate the impact of chemical exposures on human health (Hardt & Angerer, 1999).

Discovery of Nonpeptide Agonists of GPR14/Urotensin-II Receptor

Research by Croston et al. (2002) identified nonpeptidic agonists of the urotensin-II receptor, showcasing the therapeutic potential of compounds structurally related to the compound of interest. These agonists, including 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, indicate the possibility of designing new drugs targeting this receptor, which is implicated in various cardiovascular diseases. This discovery opens avenues for pharmaceutical research and drug development (Croston et al., 2002).

Meso-ionic Compounds Synthesis

The study by Greco and Gala (1981) involves the synthesis of 1-alkyl-4-oxopyrimido-[1,2-a]-S-triaziniumolates and their derivatives, highlighting the chemical versatility of pyrimidine structures. This research contributes to synthetic chemistry, offering pathways to create novel meso-ionic compounds with potential applications in material sciences and as precursors for pharmaceuticals (Greco & Gala, 1981).

properties

IUPAC Name

1-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-6-24-17-18-10-14(15(21-17)22(4)5)20-16(23)19-13-8-7-11(2)9-12(13)3/h7-10H,6H2,1-5H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMMUCZCIPAODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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